chemerin C-terminal peptide

Overview

Description

Chemerin is a multifunctional adipokine and chemokine synthesized as a 163-amino acid pre-pro-chemerin. Proteolytic cleavage removes the N-terminal signal peptide (residues 1–20), generating pro-chemerin (residues 21–163), which exhibits low bioactivity . Subsequent C-terminal processing by proteases (e.g., plasmin, elastase) produces active isoforms:

- Chemerin-S157 (residues 21–157): Highest chemotactic activity .

- Chemerin-F156 (residues 21–156): Partial activity, implicated in arthritis .

- Chemerin-A155 (residues 21–155): Inactive .

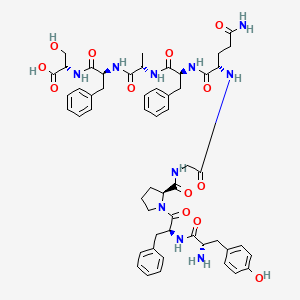

The C-terminal nonapeptide (residues 149–157; YFPGQFAFS) is the minimal active sequence required for receptor activation (CMKLR1/ChemR23 and GPR1) with low nanomolar potency . Key residues include Tyr¹⁴⁹, Phe¹⁵⁰, Gly¹⁵², Phe¹⁵⁴, and Phe¹⁵⁶, with truncations or substitutions reducing activity by orders of magnitude .

Preparation Methods

Chemerin-9 (149-157) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides . The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) . Industrial production methods for Chemerin-9 (149-157) typically involve large-scale SPPS and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

Chemerin-9 (149-157) undergoes various chemical reactions, including phosphorylation and oxidation . Common reagents used in these reactions include kinases for phosphorylation and reactive oxygen species (ROS) for oxidation . The major products formed from these reactions are phosphorylated and oxidized forms of the peptide, which can alter its biological activity .

Scientific Research Applications

Therapeutic Potential in Inflammation

Research has demonstrated that chemerin and its derivatives can modulate inflammatory responses. A study utilized a membrane-tethered ligand approach to create a long-acting chemerin analog that significantly reduced allergic airway inflammation and neuropathic pain in mouse models . This highlights the potential for chemerin-based therapies in treating inflammatory diseases.

Cancer Immunotherapy

Chemerin's role in cancer treatment has been explored through the development of cyclic derivatives of the chemerin C-terminal peptide. These cyclic peptides exhibit stability in blood plasma and can counteract tumor-induced immune evasion by targeting CMKLR1-expressing tumor cells. This suggests a promising avenue for enhancing immune responses against cancers such as prostate cancer .

Metabolic Disorders

The involvement of chemerin in metabolic disorders, including obesity and diabetes, has been extensively studied. Elevated levels of chemerin are associated with insulin resistance and metabolic syndrome. Research indicates that targeting chemerin signaling pathways could provide therapeutic benefits for managing these conditions .

Cardiovascular Health

Emerging evidence suggests that chemerin may play a role in cardiovascular health. Its involvement in inflammation and metabolic regulation positions it as a potential target for therapies aimed at preventing cardiovascular diseases linked to metabolic syndrome .

Case Studies and Experimental Findings

| Study | Focus | Findings |

|---|---|---|

| PMC4036347 | Inflammation | Developed a long-acting membrane-anchored chemerin analog that reduced inflammation in mice. |

| PubMed14701797 | Receptor Activation | Identified key amino acids in the C-terminal nonapeptide necessary for CMKLR1 activation. |

| Nature2024 | Metabolic Disorders | Explored chemerin's role in obesity and its potential as a therapeutic target for diabetes. |

| MDPI2021 | Cancer Therapy | Cyclic derivatives of chemerin-9 showed promise in counteracting immune evasion in tumors. |

Mechanism of Action

Chemerin-9 (149-157) exerts its effects by binding to CMKLR1 and ChemR23, activating downstream signaling pathways . This binding stimulates the phosphorylation of Akt and ERK, leading to the production of ROS and modulation of immune responses . The peptide also influences adipocyte differentiation and glucose metabolism through these pathways .

Comparison with Similar Compounds

Chemerin-Derived Peptides

Key Findings :

- C9 vs. Chemerin-156F : While C9 requires precise C-terminal processing for receptor activation, Chemerin-156F retains partial activity but promotes inflammation in arthritis .

- C15 : Unlike C9, C15 lacks chemotactic activity but suppresses macrophage activation at picomolar concentrations, suggesting divergent functional domains within chemerin .

- Antimicrobial Activity : Resides in the Val⁶⁶–Pro⁸⁵ region, independent of C-terminal processing .

Non-Chemerin C-Terminal Peptides

Key Comparisons :

- Functional Overlap: TFPI-1 and TFPI-2 C-terminal peptides share anticoagulant and immunomodulatory roles, akin to chemerin’s dual chemotactic/anti-inflammatory functions .

- Structural Specificity : Unlike chemerin’s C9, which is strictly dependent on residue conservation, TFPI-derived peptides tolerate broader sequence variations for activity .

Structural and Functional Insights

- Critical Residues : Chemerin’s C9 requires Tyr¹⁴⁹, Phe¹⁵⁰, and Phe¹⁵⁶ for receptor binding, while substitutions (e.g., Phe¹⁵⁶→Ala) abolish activity .

- Proteolytic Regulation : Inactive pro-chemerin is converted to active isoforms by inflammatory proteases (e.g., neutrophil elastase), linking its activation to disease states like atherosclerosis and arthritis .

- Divergent Domains : Chemerin’s C-terminal mediates chemotaxis, while its mid-region (Val⁶⁶–Pro⁸⁵) drives antimicrobial effects, highlighting functional modularity absent in simpler peptides like TFPI-2 EDC34 .

Clinical and Therapeutic Implications

Biological Activity

Chemerin is a multifunctional protein that plays crucial roles in metabolism, immune response, and inflammation. The biological activity of chemerin is primarily mediated through its interaction with G protein-coupled receptors (GPCRs), particularly Chemokine-like receptor 1 (CMKLR1). The C-terminal peptide of chemerin, especially the nonapeptide derived from its C-terminus, has been identified as a significant activator of these receptors. This article reviews the biological activity of the chemerin C-terminal peptide, highlighting key research findings, case studies, and potential therapeutic applications.

Structure and Function of Chemerin

Chemerin is synthesized as an inactive precursor, prochemerin, which undergoes proteolytic cleavage to yield the active form. The active peptide spans amino acids 21 to 157, with the C-terminal nonapeptide (149-157) being critical for receptor activation. Studies indicate that modifications to this nonapeptide can significantly alter its biological activity.

Key Findings on Chemerin's C-terminal Peptide

- Activation of CMKLR1 : The C-terminal nonapeptide (YFPGQFAFS) retains most of the biological activity of full-length chemerin. Research shows that even small alterations in this peptide can lead to drastic changes in receptor affinity and activation potency .

- Binding Affinity : A study employing alanine-scanning mutagenesis identified specific residues within the C-terminal nonapeptide that are essential for binding to CMKLR1. These include Tyr(149), Phe(150), Gly(152), Phe(154), and Phe(156) .

- Therapeutic Potential : The development of stable chemerin analogs has been explored for therapeutic applications. For instance, membrane-tethered versions of the C-terminal peptide have demonstrated enhanced efficacy in activating CMKLR1 compared to the full-length peptide .

Case Study 1: Chemerin and Colorectal Cancer

A recent study investigated the role of a chemerin analog (CG34) in colorectal cancer (CRC) progression. While CG34 did not significantly stimulate proliferation in monolayer cultures of CRC cell lines, it enhanced colony formation in three-dimensional cultures and promoted tumor growth in xenograft models. This suggests that chemerin signaling may play a role in tumorigenesis and could be targeted for therapeutic interventions .

Case Study 2: Inflammatory Response Modulation

Another study explored the anti-inflammatory properties of synthetic chemerin-derived peptides. These peptides exhibited significant effects on macrophage activation and migration, demonstrating their potential as therapeutic agents in inflammatory diseases . The modulation of immune responses through chemerin signaling pathways highlights its dual role in both promoting and resolving inflammation.

Comparative Data Table

| Peptide | Length (aa) | Receptor | Activity | Binding Affinity |

|---|---|---|---|---|

| Chemerin Nonapeptide | 9 | CMKLR1 | High agonistic activity | Low nanomolar |

| Full-length Chemerin | 137 | CMKLR1 | Full agonistic activity | Moderate |

| CG34 | 13 | CMKLR1/GPR1 | Tumor growth stimulation | High |

Q & A

Basic Research Questions

Q. What structural features of the chemerin C-terminal peptide are critical for receptor activation?

The C-terminal nonapeptide (residues 149–157, YFPGQFAFS) is essential for binding and activating chemerin receptors (CMKLR1/GPR1). Key residues include Tyr149, Phe150, Gly152, Phe154, and Phe156, as demonstrated by alanine-scanning mutagenesis . Truncation studies reveal that removing even one residue (e.g., Ser157) reduces activity by >95%, emphasizing the necessity of the intact C-terminus . Structural models (AlphaFold) predict a flexible C-terminal tail that adopts a conformation enabling receptor docking .

Q. Which assays are commonly used to evaluate the bioactivity of chemerin C-terminal peptides?

- Calcium mobilization assays : Measure intracellular calcium flux in cells expressing CMKLR1/GPR1 using aequorin-based luminescence .

- Radioligand binding assays : Utilize iodinated chemerin-9 (YFPGQFAFS) to quantify receptor affinity (Kd values in low nM range) .

- Chemotaxis assays : Test macrophage/dendritic cell migration in response to peptide gradients .

- ERK1/2 phosphorylation assays : Assess downstream signaling via Western blot .

Q. How does proteolytic processing influence this compound activity?

Prochemerin (inactive) undergoes C-terminal cleavage by proteases (e.g., elastase, plasmin) to generate active isoforms (e.g., ChemS157, ChemF156). Removal of residues 158–163 (prosegment) is required for full agonist activity . Inactivity of precursors like chem163S (<5% activity vs. chem157S) underscores the need for precise truncation .

Advanced Research Questions

Q. How can conflicting data on chemerin peptide potency (e.g., chem156F vs. chem157S) be resolved?

Discrepancies arise from assay-specific variables:

- In calcium mobilization assays, chem156F (truncated at Phe156) shows equipotency to chem157S .

- In chemotaxis assays, chem156F retains <20% activity . Methodological recommendations :

- Standardize receptor expression levels (e.g., transient vs. stable transfection).

- Validate peptide purity (HPLC/MS) and solubility (e.g., TFA content <1% for cell assays) .

- Use orthogonal assays (e.g., binding + functional) to confirm results .

Q. What strategies optimize the stability and bioavailability of synthetic chemerin C-terminal peptides?

- C-terminal modifications : Amidation (-CONH2) enhances proteolytic resistance vs. native carboxylate (-COOH) .

- D-amino acid substitution : Replace L-residues (e.g., Phe156) to reduce enzymatic degradation .

- PEGylation : Attach polyethylene glycol to prolong half-life in vivo .

- Batch consistency : Request peptide content analysis (AAA, HPLC) to minimize variability in bioassays .

Q. How does the cryo-EM structure of chemerin-9 bound to CMKLR1 inform receptor interaction studies?

The cryo-EM structure (PDB: 8G7Z) reveals:

- A hydrophobic pocket in CMKLR1 accommodates Phe154 and Phe156 of chemerin-9 .

- Hydrogen bonds between Ser157 and receptor residues stabilize the active conformation . Applications :

- Rational design of peptide analogs with improved affinity.

- Identification of allosteric modulators targeting receptor-peptide interfaces .

Q. What experimental approaches validate the anti-inflammatory vs. antimicrobial roles of chemerin C-terminal peptides?

- Anti-inflammatory : Use chemerin-15 (A141–A155) in macrophage migration assays (IC50 ~10 pM) .

- Antimicrobial : Test chemerin core peptides (V66–P85) in bacterial growth inhibition assays (e.g., vs. E. coli) . Key controls :

- Compare full-length chemerin vs. C-terminal/core peptides.

- Include receptor knockout cells to confirm CMKLR1-independent mechanisms .

Q. Methodological Considerations

Q. How should researchers design alanine-scanning mutagenesis studies for chemerin C-terminal peptides?

- Step 1 : Synthesize 9-mer peptides with single alanine substitutions (e.g., Y149A, F150A).

- Step 2 : Test receptor binding (radioligand assays) and activation (calcium flux).

- Step 3 : Map critical residues (e.g., Phe156 contributes >80% of binding energy) .

- Pitfalls : Avoid overlapping substitutions; validate peptide integrity post-synthesis .

Q. What are best practices for synthesizing and purifying chemerin C-terminal peptides?

- Solid-phase synthesis : Use Fmoc chemistry with high-loading resins for C-terminal modifications .

- Purification : Apply reverse-phase HPLC with trifluoroacetic acid (TFA)/acetonitrile gradients.

- Quality control : Require mass spectrometry (MS) and amino acid analysis (AAA) for research-grade peptides .

Q. Data Interpretation and Reproducibility

Q. How can researchers address variability in chemerin peptide bioactivity across studies?

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H66N10O13/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77)/t32-,38-,39-,40-,41-,42-,43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVGSBXIQFERFK-NBBYSTNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H66N10O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1063.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.